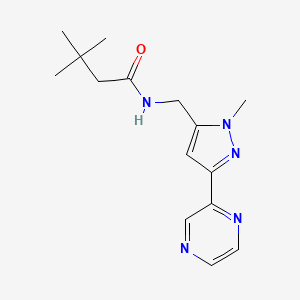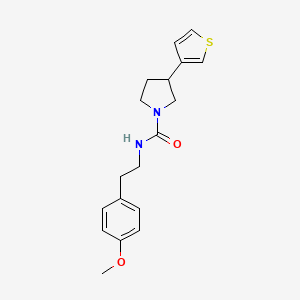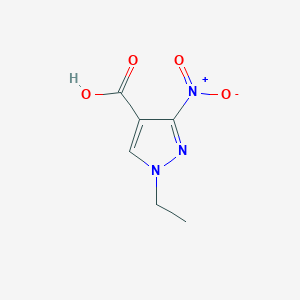
rac-tert-butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a chiral compound with a complex structure It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Addition of the Dimethoxy Groups: The dimethoxy groups can be introduced through an alkylation reaction, where methoxy groups are added to the pyrrolidine ring using a suitable alkylating agent.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction, where a tert-butyl halide is reacted with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool for studying biological pathways.
Industry: The compound may be used in the production of specialty chemicals, materials, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific interactions and pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
rac-tert-butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate: A similar compound with a different stereochemistry.
tert-Butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxamide: A similar compound with an amide group instead of an ester group.
tert-Butyl(2R,3R,4S)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylic acid: A similar compound with a carboxylic acid group instead of an ester group.
Properties
IUPAC Name |
tert-butyl (2S,3S,4R)-2-(aminomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(15)14-7-9(16-4)10(17-5)8(14)6-13/h8-10H,6-7,13H2,1-5H3/t8-,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMRPEIPOMFVAL-AEJSXWLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CN)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CN)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)

![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2526481.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide](/img/structure/B2526497.png)

